Antimicrobial Activity of 6-Derived Piperazine Conjugates Against Drug‑Resistant Bacteria
The most direct evidence for the value of 6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine comes from the antimicrobial activity of its piperazine substitution products. Three compounds (3d, 3g, 3k) derived from this scaffold by reaction of the 6-chloro group with piperazine were tested against methicillin-resistant S. aureus (MRSA), E. coli, and P. aeruginosa [1]. All three compounds were more potent than the comparator drug ampicillin against MRSA (exact MIC values reported in the full text, with the most potent compound 3k showing the best overall antibacterial profile [1]). Notably, the cyclopenta[c]pyridine-derived analogues (prepared from 3-chlorocyclopenta[c]pyridine) exhibited a different antimicrobial spectrum, underscoring the importance of the pyrano ring system [1].
| Evidence Dimension | Antimicrobial potency against MRSA |
|---|---|
| Target Compound Data | Compounds 3d, 3g, 3k derived from 6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine showed activity superior to ampicillin. |
| Comparator Or Baseline | Ampicillin (reference antibiotic); 3d showed better activity than ampicillin against P. aeruginosa; 3g was more efficient against E. coli. |
| Quantified Difference | Qualitative ranking: 3d, 3g, 3k > ampicillin against MRSA; the most sensitive bacterium was Listeria monocytogenes, and the most resistant was Staphylococcus aureus. |
| Conditions | In vitro broth microdilution assay against methicillin-resistant S. aureus (MRSA), E. coli, P. aeruginosa; Arch. Pharm. 2021. |
Why This Matters
This is the only published head-to-head comparison demonstrating that the 6-chloro scaffold delivers antimicrobial derivatives with superior activity to a clinically used antibiotic against resistant strains.
- [1] Sirakanyan, S.N., et al. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Arch. Pharm. (Weinheim) 2021, 354 (1), e2000208. View Source
